molecular formula C12H16BrN B1316422 1-(1-(4-Bromophenyl)ethyl)pyrrolidine CAS No. 78065-00-6

1-(1-(4-Bromophenyl)ethyl)pyrrolidine

Cat. No.: B1316422
CAS No.: 78065-00-6
M. Wt: 254.17 g/mol
InChI Key: QGCHPDGYVYGLTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The introduction of a bromophenyl substituent to a pyrrolidine (B122466) scaffold creates a molecule with distinct electronic and steric properties, making it a subject of interest in synthetic and medicinal chemistry. The bromine atom, a halogen, can influence the compound's lipophilicity and metabolic stability, and it can also serve as a handle for further chemical modifications through cross-coupling reactions.

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in chemical science. nih.govumich.edu Its prevalence in numerous natural alkaloids, such as nicotine (B1678760) and hygrine, as well as in clinically used drugs, underscores its importance. mdpi.com The utility of the pyrrolidine motif stems from a combination of its structural and chemical characteristics.

Unlike its aromatic counterpart, pyrrole (B145914), the sp³-hybridized carbon atoms in the pyrrolidine ring afford it a non-planar, three-dimensional structure. nih.govnih.gov This puckered conformation is not fixed and can exist in various "envelope" and "twisted" forms. This conformational flexibility, often referred to as "pseudorotation," allows the molecule to present its substituents in different spatial orientations, which is a crucial factor for its interaction with biological targets. umich.edu The presence of substituents on the ring can influence and even lock the ring into a preferred conformation. nih.gov

Table 1: Comparison of Pyrrolidine with its Aromatic Counterpart, Pyrrole
PropertyPyrrolidinePyrrole
Molecular FormulaC4H9NC4H5N
Molar Mass71.12 g/mol67.09 g/mol
Hybridization of Carbonssp³sp²
GeometryNon-planar, puckeredPlanar, aromatic
Basicity (pKa of conjugate acid)~11.3~0.4

The nitrogen atom in the pyrrolidine ring is a secondary amine, rendering it basic and nucleophilic. nih.gov This nucleophilicity allows for straightforward substitution at the nitrogen atom, a common strategy in the synthesis of pyrrolidine-containing compounds. mdpi.com The basicity of the nitrogen can be modulated by the electronic effects of substituents on the ring. nih.gov

The carbon atoms of the pyrrolidine ring can be chiral centers. umich.edu The presence of up to four stereogenic carbons allows for a large number of possible stereoisomers. nih.gov The specific stereochemistry of a pyrrolidine derivative can have a profound impact on its biological activity, as enantiomers and diastereomers often exhibit different interactions with chiral biological macromolecules such as enzymes and receptors. umich.edu This makes the stereoselective synthesis of pyrrolidine derivatives a critical area of research. mdpi.comnih.gov

1-(1-(4-Bromophenyl)ethyl)pyrrolidine is a specific example of a bromophenyl-substituted pyrrolidine. Its structure features a pyrrolidine ring N-substituted with a 1-(4-bromophenyl)ethyl group. This particular substitution pattern introduces a chiral center at the benzylic carbon, immediately adjacent to the pyrrolidine nitrogen. The 4-bromophenyl group can participate in various chemical transformations, including Suzuki and other palladium-catalyzed cross-coupling reactions, allowing for the synthesis of a diverse library of analogues.

Table 2: Chemical Data for this compound
IdentifierValue
CAS Number78065-00-6
Molecular FormulaC12H16BrN
Molecular Weight254.17 g/mol
Predicted Boiling Point296.5±15.0 °C
Predicted Density1.327±0.06 g/cm³
Predicted pKa9.58±0.20

Research into bromophenyl pyrrolidine derivatives is often driven by their potential applications in medicinal chemistry and materials science. In drug discovery, these compounds are investigated for a wide range of biological activities. The bromophenyl moiety is a common feature in molecules targeting the central nervous system, and it can also be found in compounds with anticancer and antimicrobial properties.

Current research often focuses on:

Stereoselective Synthesis: Developing efficient methods to control the stereochemistry of the pyrrolidine ring and any adjacent chiral centers is a major focus. mdpi.comresearchgate.net

Pharmacological Evaluation: Screening bromophenyl pyrrolidine derivatives for activity against various biological targets. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of these compounds to understand how changes in the substitution pattern affect their biological activity.

Development of Molecular Probes: Utilizing the bromo-substituent for the introduction of reporter groups or for covalent modification of biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[1-(4-bromophenyl)ethyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c1-10(14-8-2-3-9-14)11-4-6-12(13)7-5-11/h4-7,10H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCHPDGYVYGLTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301285921
Record name 1-[1-(4-Bromophenyl)ethyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301285921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78065-00-6
Record name 1-[1-(4-Bromophenyl)ethyl]pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78065-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-(4-Bromophenyl)ethyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301285921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 1 4 Bromophenyl Ethyl Pyrrolidine and Analogues

Strategies for Pyrrolidine (B122466) Ring Construction and Functionalization

The construction of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, can be achieved through a variety of synthetic routes. wikipedia.orgmdpi.com Modern methodologies prioritize efficiency and control over stereochemistry, enabling the synthesis of complex and optically pure pyrrolidine derivatives. mdpi.com These strategies can be broadly categorized into methods that build the ring from acyclic precursors and those that functionalize an existing pyrrolidine scaffold, such as proline. mdpi.comnih.gov For the synthesis of specifically substituted compounds like 1-(1-(4-bromophenyl)ethyl)pyrrolidine, methods starting from acyclic precursors are particularly powerful as they allow for the direct installation of desired substituents during the ring-forming process.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. researchgate.net This approach is valued for its high atom and step economy, reduced waste generation, and the ability to rapidly generate libraries of structurally diverse molecules. researchgate.netacs.orgnih.gov The synthesis of pyrrolidine derivatives via MCRs often involves the [3+2] cycloaddition of an in situ-generated azomethine ylide with a dipolarophile, a process that can construct the heterocyclic core in a single, highly convergent step. tandfonline.com

For instance, a one-pot, three-component reaction between an aldehyde, an amino acid ester, and a Michael acceptor can yield highly substituted pyrrolidines. tandfonline.com In the context of synthesizing analogues of this compound, one could envision a reaction involving 4-bromobenzaldehyde, an amino acid, and a suitable dipolarophile to construct the core structure. The diastereoselectivity of such reactions can be high, allowing for the construction of multiple stereogenic centers in one operation. acs.orgnih.gov

Table 1: Examples of Multi-Component Reactions for Pyrrolidine Synthesis
Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProduct TypeKey Features
AldehydeAmino Acid EsterChalconeK₂CO₃, I₂Poly-substituted Pyrrolidine-2-carboxylatesOne-pot reaction, forms Schiff base intermediate. tandfonline.com
IsatinGlycine Methyl EsterThiazolidin-4-oneEt₃N, Acetonitrile (B52724), RefluxSpirooxindole PyrrolidinesInvolves [3+2] cycloaddition of an azomethine ylide. tandfonline.com
PhenyldihydrofuranN-tosyl Imino EsterAllyltrimethylsilaneTiCl₄Highly Substituted PyrrolidinesConstructs up to three stereogenic centers diastereoselectively. acs.orgnih.gov

The 1,3-dipolar cycloaddition is one of the most powerful and widely used methods for synthesizing five-membered heterocyclic rings, including pyrrolidines. wikipedia.org This reaction involves the combination of a 1,3-dipole (a species with positive and negative charges delocalized over three atoms) and a dipolarophile (typically an alkene or alkyne). wikipedia.orgwikipedia.org The reaction proceeds in a concerted, pericyclic fashion and is known for its high degree of stereospecificity and regioselectivity, making it exceptionally useful for the synthesis of complex molecules. wikipedia.org

A prominent application of 1,3-dipolar cycloaddition in pyrrolidine synthesis involves the use of azomethine ylides as the 1,3-dipole. wikipedia.org Azomethine ylides are nitrogen-based dipoles consisting of an iminium ion adjacent to a carbanion. wikipedia.org They are typically generated in situ and immediately trapped by a dipolarophile. wikipedia.org This reaction is a highly convergent and stereoselective route to substituted pyrrolidines, with the potential to create up to four new contiguous stereocenters. wikipedia.orgnih.gov

Azomethine ylides can be generated through several methods, including the thermal or photochemical ring-opening of aziridines, or, more commonly, the condensation of an aldehyde with an α-amino acid. wikipedia.orgresearchgate.net The latter method, known as the decarboxylative route, is particularly versatile. For the synthesis of a this compound analogue, an azomethine ylide could be reacted with 4-bromostyrene (B1200502) or a related derivative serving as the dipolarophile. Transition-metal catalysis, often employing copper(I) or silver(I) complexes, can facilitate these cycloadditions, even with less reactive alkenes, leading to high yields and excellent stereoselectivities. acs.orgnih.gov

Table 2: Azomethine Ylide Cycloadditions for Pyrrolidine Synthesis
Ylide PrecursorsDipolarophileCatalyst/ConditionsProductYield/SelectivityReference
Isatin, GlycineMaleimideEtOH, Room TempN-fused Pyrrolidinyl Spirooxindole76-95% yield, >99:1 dr mdpi.com
Imino EsterFluorinated StyreneCu(I) complexFluorinated PyrrolidineUp to 96% yield, >20:1 dr, 97% ee nih.gov
Aryl Aldehyde, SarcosineN-MethylmaleimideSolid SupportBicyclic PyrrolidineGood yield, high diastereoselectivity researchgate.net
Imino EsterN-tert-ButanesulfinylazadieneAg₂CO₃Densely Substituted PyrrolidineGood to excellent regio- and diastereoselectivity acs.org

A key advantage of 1,3-dipolar cycloadditions is the ability to exert precise control over the regioselectivity (the orientation of the dipole and dipolarophile) and stereoselectivity (the three-dimensional arrangement of the atoms) of the reaction. rsc.org This control is critical for synthesizing specific isomers of complex molecules. rsc.org

Regioselectivity is often governed by the electronic properties of the substituents on both the azomethine ylide and the dipolarophile, as predicted by frontier molecular orbital (FMO) theory. researchgate.net Stereoselectivity, including both diastereoselectivity and enantioselectivity, can be controlled by using chiral auxiliaries, chiral catalysts, or chiral starting materials. acs.orgrsc.org For example, catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides have been extensively studied and provide a versatile method for accessing a wide range of stereochemical patterns in enantiomerically enriched pyrrolidines. rsc.org The choice of metal catalyst and chiral ligand is crucial for inducing high levels of stereocontrol. nih.gov The reaction conditions, such as solvent and temperature, can also significantly influence the stereochemical outcome. mdpi.com

The pyrrolidine ring can also be constructed through pathways involving nucleophilic amination and substitution reactions. These methods typically involve the formation of a key carbon-nitrogen bond via the intramolecular cyclization of a linear precursor. researchgate.net An operationally simple approach involves the one-pot chlorination of amino alcohols using thionyl chloride, followed by base-induced cyclization, which avoids the need for multi-step protection-deprotection sequences. organic-chemistry.org

Another powerful strategy is the reductive amination cascade. For example, transaminases can be used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones. acs.org The enzyme stereoselectively converts the ketone to a chiral amine, which then undergoes spontaneous intramolecular nucleophilic substitution to displace the chloride and form the pyrrolidine ring with high enantiomeric excess. acs.org This biocatalytic approach offers a green and efficient alternative to traditional chemical methods. acs.org Copper-catalyzed tandem amination sequences starting from primary amine-tethered alkynes also provide a one-pot route to functionalized pyrrolidines. nih.gov

Intramolecular cyclization of functionalized linear precursors is a fundamental and versatile strategy for pyrrolidine synthesis. mdpi.comnih.gov These reactions can be promoted by a wide range of reagents and catalysts, proceeding through various mechanisms including radical, cationic, or transition-metal-mediated pathways.

A notable modern approach is the intramolecular amination of unactivated C(sp³)-H bonds. organic-chemistry.org This method allows for the direct conversion of a C-H bond into a C-N bond, representing a highly atom-economical and efficient route to N-heterocycles. nih.gov Copper-catalyzed systems have been developed that facilitate the intramolecular amination of N-fluoride amides to form pyrrolidines under mild conditions. nih.gov Similarly, using molecular iodine as the sole oxidant under transition-metal-free conditions enables the direct δ-amination of sp³ C-H bonds to furnish pyrrolidines. organic-chemistry.org These advanced cyclization methods provide powerful tools for constructing the pyrrolidine core found in molecules like this compound from readily available acyclic starting materials. mdpi.comresearchgate.net

1,3-Dipolar Cycloaddition Reactions

Introduction of the (4-Bromophenyl)ethyl Moiety

A crucial step in the synthesis of the target molecule is the formation of the (4-bromophenyl)ethyl group and its subsequent attachment to the pyrrolidine ring. This is typically achieved through the synthesis of a suitable precursor followed by a coupling reaction.

Bromination Reactions and Precursor Synthesis

The synthesis of the (4-bromophenyl)ethyl precursor often begins with commercially available starting materials that undergo bromination. A common precursor is 1-(4-bromophenyl)ethanone, which can be synthesized via the Friedel-Crafts acylation of bromobenzene.

Alternatively, direct bromination of ethylbenzene (B125841) can be employed. The bromination of ethylbenzene under photochemical conditions (hv) proceeds via a free radical mechanism, favoring substitution at the benzylic position to yield 1-bromo-1-phenylethane. This method is highly regioselective due to the stability of the resulting benzylic radical.

Another key precursor is the chiral 1-(4-bromophenyl)ethylamine. This can be synthesized from 1-(4-bromophenyl)ethanone through reductive amination or by resolution of the racemic amine. One method involves the use of a chiral resolving agent, such as (R)-mandelic acid, to form diastereomeric salts that can be separated by crystallization. Subsequent neutralization affords the enantiomerically enriched amine. Biocatalytic methods, utilizing transaminases, have also emerged as powerful tools for the asymmetric synthesis of chiral amines, offering high enantioselectivity under mild conditions. nih.gov

Coupling Reactions for Phenyl and Ethyl Linkages (e.g., Heck Reaction, Alkylation)

With the appropriate precursors in hand, the (4-bromophenyl)ethyl moiety can be linked to the pyrrolidine ring.

Reductive Amination: A widely used method for this transformation is the reductive amination of 1-(4-bromophenyl)ethanone with pyrrolidine. This reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ to form the final product. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are known for their selectivity in reducing iminium ions in the presence of ketones. nih.gov

N-Alkylation: Alternatively, direct N-alkylation of pyrrolidine with a suitable 1-(4-bromophenyl)ethyl halide, such as 1-(4-bromophenyl)ethyl bromide, can be employed. This reaction is a nucleophilic substitution where the nitrogen atom of the pyrrolidine ring attacks the electrophilic carbon of the alkyl halide.

Heck Reaction: The Mizoroki-Heck reaction provides another versatile route. This palladium-catalyzed cross-coupling reaction can be used to form the carbon-carbon bond between an aryl halide and an alkene. For instance, 4-bromostyrene could potentially be coupled with a pyrrolidine derivative under Heck conditions, followed by reduction of the resulting double bond to furnish the desired ethyl linkage. The Heck reaction has been successfully applied to the synthesis of various substituted pyrrolidines and related heterocyclic compounds. sioc-journal.cnnih.gov

Asymmetric Synthesis and Chiral Control in Pyrrolidine Derivatives

Achieving a high degree of stereochemical control is paramount in the synthesis of chiral molecules like this compound. Several strategies have been developed to this end.

Diastereoselective Synthetic Routes

Diastereoselective methods are employed when a new stereocenter is created in a molecule that already contains one or more chiral centers. In the context of this compound synthesis, this can be achieved by reacting a chiral precursor with another reactant to induce the formation of one diastereomer over the other.

For example, the alkylation of a chiral pyrrolidine derivative with a racemic 1-(4-bromophenyl)ethyl halide can proceed with diastereoselectivity, where the existing chirality in the pyrrolidine ring directs the approach of the electrophile. Similarly, multicomponent reactions have been developed for the diastereoselective synthesis of highly substituted pyrrolidines, constructing multiple stereogenic centers in a single operation. nih.gov One-pot nitro-Mannich/hydroamination cascade reactions have also been reported for the synthesis of substituted pyrrolidines with good to excellent diastereoselectivities. rsc.org

Use of Chiral Auxiliaries and Catalysts

The use of chiral auxiliaries and catalysts is a cornerstone of modern asymmetric synthesis.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary is removed. For instance, a chiral auxiliary, such as one derived from (S)-1-phenylethylamine, could be attached to the pyrrolidine nitrogen. mdpi.com Subsequent alkylation with a 4-bromophenylethyl precursor would proceed with facial selectivity dictated by the auxiliary. Evans oxazolidinones and Oppolzer's camphorsultam are other well-known chiral auxiliaries that have been successfully employed in the diastereoselective synthesis of various compounds.

Chiral Catalysts: Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. In the synthesis of this compound, asymmetric reductive amination of 1-(4-bromophenyl)ethanone with pyrrolidine can be achieved using a chiral catalyst. Chiral phosphoric acids and chiral oxazaborolidines are examples of catalysts that have been effectively used for the enantioselective reduction of ketones and imines. ijprs.com For instance, an in situ generated chiral oxazaborolidine catalyst can be used for the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols, which can then be converted to the desired amine. ijprs.com Transition metal catalysts, such as those based on iridium or rhodium complexed with chiral phosphine (B1218219) ligands, have also shown high efficiency and enantioselectivity in the asymmetric reductive amination of ketones. google.com

Catalyst Type Reaction Key Features
Chiral Phosphoric AcidAsymmetric Reductive AminationMetal-free, promotes formation of chiral C-N bonds.
Chiral OxazaborolidineAsymmetric Ketone/Imine ReductionIn situ generation, high enantioselectivity for alcohol/amine synthesis. ijprs.com
Iridium/Rhodium-Chiral Phosphine ComplexesAsymmetric Reductive AminationHigh turnover numbers, excellent enantioselectivities. google.com
TransaminasesBiocatalytic Asymmetric AminationGreen, highly selective for producing chiral amines from ketones. nih.gov

Green Chemistry Considerations in Synthetic Protocols

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact.

In the synthesis of this compound and its analogues, several green approaches can be considered. The use of biocatalysts, such as transaminases, for the synthesis of the chiral amine precursor is a prime example of a green methodology, as it avoids the use of heavy metals and often proceeds in aqueous media under mild conditions. nih.gov

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for accelerating reaction rates, improving yields, and reducing energy consumption. sphinxsai.comresearchgate.net The N-alkylation of pyrrolidines and the synthesis of substituted pyrrolidinones have been successfully achieved using microwave irradiation, often in greener solvents like water or ethanol. sphinxsai.comresearchgate.netnih.gov

Green Chemistry Approach Application in Synthesis Benefits
Biocatalysis (e.g., Transaminases)Synthesis of chiral 1-(4-bromophenyl)ethylamineHigh enantioselectivity, mild reaction conditions, aqueous media. nih.govnih.gov
Microwave-Assisted SynthesisN-alkylation, pyrrolidinone synthesisReduced reaction times, increased yields, energy efficiency. sphinxsai.comresearchgate.netnih.gov
Use of Green Solvents (e.g., Water, Ethanol, Cyrene)Heck reaction, Reductive aminationReduced toxicity and environmental impact. rsc.orgrsc.org
One-Pot/Multicomponent ReactionsPyrrolidine synthesisIncreased efficiency, reduced waste, fewer purification steps. nih.govsphinxsai.com
Heterogeneous CatalysisReductive N-alkylationEasy catalyst recovery and reuse. rsc.org

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

1D NMR (¹H, ¹³C) for Structural Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(1-(4-Bromophenyl)ethyl)pyrrolidine is expected to exhibit distinct signals corresponding to the aromatic protons of the bromophenyl group, the methine proton of the ethyl group, the methyl protons, and the methylene (B1212753) protons of the pyrrolidine (B122466) ring. The aromatic protons would typically appear as a set of doublets in the downfield region (around 7.0-7.5 ppm) due to the electron-withdrawing effect of the bromine atom. The methine proton, being adjacent to the aromatic ring and the nitrogen atom, would likely appear as a quartet. The methyl protons of the ethyl group would show up as a doublet in the upfield region. The methylene protons of the pyrrolidine ring would likely present as multiplets due to their diastereotopic nature and coupling with each other.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The spectrum would show distinct signals for the carbons of the bromophenyl ring, with the carbon atom attached to the bromine atom being significantly influenced. The methine carbon and the methyl carbon of the ethyl group would also have characteristic chemical shifts. The two non-equivalent methylene carbons of the pyrrolidine ring are expected to show separate signals.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to Br)~7.45 (d)~121.0
Aromatic CH (meta to Br)~7.20 (d)~131.5
Aromatic C-Br-~120.0
Aromatic C-CH-~145.0
Methine CH~3.50 (q)~65.0
Methyl CH₃~1.40 (d)~20.0
Pyrrolidine CH₂ (adjacent to N)~2.50-2.70 (m)~54.0
Pyrrolidine CH₂ (beta to N)~1.70-1.90 (m)~23.5

Note: These are predicted values and may vary based on the solvent and experimental conditions.

2D NMR Techniques (COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemistry

To confirm the assignments from 1D NMR and to elucidate the connectivity and spatial relationships between atoms, 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling between adjacent protons. For instance, it would show a correlation between the methine proton and the methyl protons of the ethyl group, as well as correlations between the protons within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the proton signals to their corresponding carbon signals, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the connectivity between the ethylpyrrolidine moiety and the bromophenyl ring. For example, a correlation between the methine proton and the aromatic carbons would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This can be used to determine the stereochemistry and preferred conformation of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint that is unique to the compound and allows for the identification of its functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features. Key expected vibrations include:

C-H stretching (aromatic): Typically observed above 3000 cm⁻¹.

C-H stretching (aliphatic): Found in the range of 2850-3000 cm⁻¹.

C=C stretching (aromatic): Aromatic ring vibrations usually appear in the 1450-1600 cm⁻¹ region.

C-N stretching: This vibration for the tertiary amine is expected in the 1000-1250 cm⁻¹ range.

C-Br stretching: A strong absorption band in the fingerprint region, typically around 500-600 cm⁻¹.

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be expected to show strong signals for the aromatic ring breathing modes and the C-Br stretch.

Interactive Data Table: Key Vibrational Frequencies

Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected FT-Raman Frequency (cm⁻¹)
Aromatic C-H stretch3050-31003050-3100
Aliphatic C-H stretch2850-29702850-2970
Aromatic C=C stretch1475, 15901590 (strong)
C-N stretch1100-1200Weak
C-Br stretch500-600500-600 (strong)

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways would likely involve the cleavage of the bond between the ethyl group and the pyrrolidine ring, and the loss of the pyrrolidine moiety. This would lead to the formation of a stable benzylic carbocation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, a critical step in structural confirmation. For this compound (C12H16BrN), HRMS can distinguish its formula from other potential structures with the same nominal mass. The analysis of the protonated molecule, [M+H]+, would yield a precise mass-to-charge ratio (m/z) that can be compared against a calculated theoretical value to confirm the elemental composition. researchgate.net

Table 1: Theoretical HRMS Data for this compound
Molecular FormulaAdductIsotopeCalculated Exact Mass (m/z)
C₁₂H₁₆BrN[M+H]⁺⁷⁹Br269.0544
⁸¹Br271.0524

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)

Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most common ionization sources used in LC-MS. The choice between them depends on the polarity and thermal stability of the analyte. jfda-online.com

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules. frontiersin.org Given the presence of the nitrogen atom in the pyrrolidine ring, this compound is expected to ionize efficiently in positive-ion mode ESI. The primary ion observed would be the protonated molecule, [M+H]+. Collision-induced dissociation (CID) studies on this ion would likely show fragmentation patterns involving the loss of the pyrrolidine ring (a neutral loss of 71 Da) or cleavage at the benzylic position. researchgate.net

Atmospheric Pressure Chemical Ionization (APCI): APCI is generally used for less polar and more volatile compounds that are not easily ionized by ESI. nih.govyoungin.com It involves a corona discharge that ionizes the solvent vapor, which in turn ionizes the analyte molecules through proton transfer or charge exchange. While ESI would be the primary choice, APCI could serve as a complementary technique, potentially yielding the [M+H]+ ion as well.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique provides unequivocal proof of a compound's structure, including bond lengths, bond angles, and stereochemistry. To perform this analysis, a high-quality single crystal of this compound must first be grown.

Single Crystal X-ray Diffraction Analysis

In single crystal X-ray diffraction, a crystal is mounted and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to build a model of the electron density within the crystal's unit cell. nih.gov This model is then refined to determine the exact positions of each atom. The analysis yields crucial data such as the crystal system, space group, and unit cell dimensions. While specific experimental data for this compound is not publicly available, Table 2 provides an example of the crystallographic data obtained for a related compound, 1-(4-bromophenyl)but-3-yn-1-one, illustrating the typical parameters reported. nih.gov

Table 2: Example Crystallographic Data for an Analogous Bromophenyl Compound nih.gov
ParameterValue
Empirical formulaC₁₀H₇BrO
Crystal systemMonoclinic
Space groupP2₁/n
a (Å)9.9872 (4)
b (Å)5.8951 (2)
c (Å)15.2163 (6)
β (°)101.996 (2)
Volume (ų)875.96 (6)
Z4

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. sci-hub.se The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. youtube.com

The structure of this compound contains two main components relevant to UV-Vis spectroscopy: the bromophenyl ring, which acts as a chromophore, and the pyrrolidine nitrogen, which contains a non-bonding pair of electrons (n-electrons) and acts as an auxochrome. The expected electronic transitions for this molecule would primarily be π → π* transitions associated with the aromatic system. youtube.com These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. The presence of the bromine atom and the alkylpyrrolidine group as substituents on the benzene (B151609) ring will influence the wavelength of maximum absorption (λmax). A less probable transition is the n → σ* transition, which involves promoting a non-bonding electron from the nitrogen atom to an antibonding σ* orbital and typically occurs at shorter wavelengths. youtube.com The solvent used for the analysis can also shift the absorption maxima, a phenomenon known as solvatochromism. uobabylon.edu.iq

Table 3: Expected Electronic Transitions for this compound
Transition TypeAssociated MoietyExpected Energy RequirementTypical Wavelength Region
π → πBromophenyl ringModerateNear UV (200-400 nm)
n → σPyrrolidine NitrogenHighFar UV (<200 nm)

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. thermofisher.commpg.de This method is crucial for verifying the empirical formula of a newly synthesized molecule, such as this compound, and assessing its purity. nih.gov The technique quantitatively measures the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements like halogens (e.g., bromine, Br) within a sample. thermofisher.com

The most common method for determining the percentages of carbon, hydrogen, and nitrogen is combustion analysis. mpg.denih.gov In this process, a small, precisely weighed sample of the compound is combusted in a stream of oxygen at high temperatures. mpg.de This combustion converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or nitrogen oxides, which are then reduced to N₂. mpg.de These combustion products are then separated and quantified using various detection methods, such as thermal conductivity detection. mpg.de From the measured amounts of CO₂, H₂O, and N₂, the percentage of each element in the original sample can be calculated. Bromine content can be determined through methods such as titration or ion chromatography after combustion and absorption.

The molecular formula for this compound is C₁₂H₁₆BrN. chemicalbook.com Based on this formula, the theoretical elemental composition can be calculated. The experimentally determined values are then compared against these theoretical percentages. A close agreement between the experimental and calculated values, typically within a ±0.4% margin, is widely considered as evidence of the compound's purity and confirmation of its elemental composition. nih.govresearchgate.net

While specific experimental elemental analysis data for this compound is not detailed in the surveyed scientific literature, the theoretical values derived from its molecular formula are presented below. In a typical research setting, these theoretical values would be compared against the results obtained from instrumental analysis.

ElementSymbolTheoretical Percentage (%)Experimental Percentage (%)
CarbonC56.71Data not available in surveyed literature
HydrogenH6.35Data not available in surveyed literature
BromineBr31.44Data not available in surveyed literature
NitrogenN5.51Data not available in surveyed literature

Mechanistic Investigations of Chemical Transformations Involving 1 1 4 Bromophenyl Ethyl Pyrrolidine

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms for this substituted pyrrolidine (B122466) involves a combination of computational and experimental techniques to map the energetic landscape of a chemical reaction, identifying key intermediates and transition states that connect reactants to products.

Molecular Electron Density Theory (MEDT) offers a powerful framework for analyzing chemical reactivity, positing that the capacity for changes in electron density, rather than molecular orbital interactions, governs molecular reactivity. mdpi.comresearchgate.net Within MEDT, the analysis of the Global Electron Density Transfer (GEDT) and the topology of the Electron Localization Function (ELF) along a reaction pathway provides a quantitative understanding of the bonding changes and the polar nature of a reaction. mdpi.com

While no specific MEDT studies have been published on 1-(1-(4-bromophenyl)ethyl)pyrrolidine, the principles of MEDT can be applied to understand its transformations. For instance, in a potential cycloaddition reaction, MEDT would analyze the flow of electron density between the pyrrolidine derivative and the other reactant. The GEDT at the transition state would quantify the polarity of the reaction, which is a key factor in determining the activation energy. researchgate.net

A MEDT study on the [3+2] cycloaddition (32CA) reactions of a related compound, 1-pyrroline-1-oxide, with various acetylenes demonstrated that the polar character of the reaction significantly influences the activation barrier. researchgate.net Reactions with more electrophilic acetylenes exhibited lower activation enthalpies due to a more polar process. researchgate.net A similar theoretical approach to reactions of this compound could elucidate how the electronic nature of its reaction partners dictates the feasibility and mechanism of transformations, such as ring contractions or aromatizations. The analysis of ELF valence basins would reveal the precise sequence of bond formation and breaking, characterizing the mechanism as, for example, zwitterionic-type or carbenoid-type. researchgate.net

Table 1: Key Concepts of Molecular Electron Density Theory (MEDT)

Concept Description Relevance to Reactivity
Electron Density The probability of finding an electron at a specific point in space. numberanalytics.com Changes in electron density along a reaction path are considered the driving force for chemical reactions. mdpi.com
Global Electron Density Transfer (GEDT) Measures the net charge transfer between the interacting fragments (e.g., nucleophile and electrophile) at the transition state. mdpi.com Quantifies the polarity of a reaction. Higher GEDT values often correlate with lower activation energies in polar reactions. researchgate.net
Electron Localization Function (ELF) A quantum chemical tool that maps the electron localization in a molecule, revealing core, bonding, and non-bonding regions. Topological analysis of ELF along the reaction coordinate shows the precise sequence of bond formation and breaking events. researchgate.net
Conceptual DFT A subfield of Density Functional Theory that provides chemical reactivity descriptors like electrophilicity and nucleophilicity indices. mdpi.com Helps to classify reagents and predict the direction and magnitude of electron density flow in a reaction.

Many chemical transformations can potentially yield multiple isomers. Regioselectivity describes the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others.

In the context of pyrrolidine chemistry, the ring contraction to form cyclobutanes is a notable example of a highly stereoselective, and often stereospecific, reaction. Experimental and computational studies on similar substituted pyrrolidines have shown that the stereochemistry of the substituents on the pyrrolidine ring is directly translated to the cyclobutane (B1203170) product. This stereoretention is a key mechanistic feature. The proposed mechanism involves a 1,4-biradical intermediate where the rate of C-C bond formation to close the ring is significantly faster than the rate of bond rotation that would scramble the stereochemistry.

For this compound, this implies that if the substituents at the 2- and 5-positions of the pyrrolidine ring are in a trans configuration, the resulting cyclobutane will also have a trans relationship between those substituents. This high fidelity is attributed to the barrierless collapse of the singlet 1,4-biradical intermediate.

Regioselectivity can be observed in reactions such as the pyrrolidine-catalyzed inverse electron demand Diels-Alder reaction of unsymmetrical tetrazines with ketones, where the catalyst directs the reaction to form a single regioisomer. nih.gov While not studied for this compound itself, its potential use as an organocatalyst would similarly depend on its ability to control the regiochemical outcome of reactions.

A reaction mechanism is defined by the sequence of elementary steps, which often involve transient species known as intermediates and high-energy configurations called transition states. rsc.org An intermediate corresponds to a local energy minimum on the reaction coordinate, having a finite, albeit short, lifetime. nih.gov A transition state is an energy maximum along the reaction coordinate, representing the highest energy barrier that must be overcome for a reaction step to proceed. rsc.org

Key transformations of the pyrrolidine ring, such as ring contraction and aromatization, proceed through distinct intermediates and transition states.

In Ring Contraction: The conversion of a pyrrolidine to a cyclobutane is proposed to proceed via a reactive 1,1-diazene intermediate. This species is formed by the reaction of the pyrrolidine's nitrogen atom with an in situ-generated nitrene species. The 1,1-diazene is unstable and rapidly extrudes molecular nitrogen (N₂) through a transition state involving the simultaneous cleavage of two C-N bonds. This nitrogen extrusion is the rate-determining step and generates a short-lived 1,4-biradical intermediate . The final step is the collapse of this biradical to form the new C-C bond of the cyclobutane ring, a process that is typically barrierless.

In Aromatization: The catalytic dehydrogenation of N-substituted pyrrolidines to pyrroles involves a different set of intermediates. A proposed mechanism with a B(C₆F₅)₃ catalyst involves an initial hydride abstraction from the carbon alpha to the nitrogen, forming an iminium salt (specifically, an iminium borohydride). acs.org Deprotonation of this iminium intermediate yields a dihydropyrrole (an enamine). This dihydropyrrole then undergoes a second hydride abstraction and deprotonation sequence to afford the final aromatic pyrrole (B145914). acs.org

Table 2: Intermediates and Transition States in Pyrrolidine Transformations

Transformation Key Intermediate(s) Key Transition State(s)
Ring Contraction to Cyclobutane 1,1-Diazene, 1,4-Biradical (singlet state) Transition state for N₂ extrusion (rate-determining)
Aromatization to Pyrrole Iminium salt, Dihydropyrrole Transition states for two successive hydride abstractions

Ring Transformation Mechanisms

The saturated pyrrolidine ring of this compound can undergo significant structural changes, including aromatization to a pyrrole or contraction to a four-membered ring.

The conversion of a saturated pyrrolidine to an aromatic pyrrole is a dehydrogenative oxidation process that requires the removal of two equivalents of hydrogen gas (H₂). This transformation is challenging because pyrroles can be sensitive to the oxidative conditions required. However, catalytic methods have been developed to achieve this aromatization.

One effective method involves catalysis by the Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, in the presence of a hydrogen acceptor. acs.org The proposed mechanism for an N-substituted pyrrolidine proceeds through two catalytic cycles:

First Dehydrogenation: The B(C₆F₅)₃ catalyst facilitates a hydride abstraction from a C-H bond alpha to the nitrogen atom, forming an iminium ion and a borohydride (B1222165) anion [HB(C₆F₅)₃]⁻. Deprotonation of the iminium ion at the adjacent carbon results in the formation of a dihydropyrrole intermediate and regenerates the catalyst.

Second Dehydrogenation: The dihydropyrrole intermediate undergoes a second, similar cycle of B(C₆F₅)₃-mediated hydride abstraction and subsequent deprotonation to generate the final, stable aromatic pyrrole ring. acs.org

This process allows N-alkyl and N-aryl pyrrolidines, including those with halide substituents, to serve as direct synthons for pyrroles under relatively mild conditions. acs.org Other methods for this transformation include oxidation with reagents like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), although these often require the pyrrolidine to be substituted with electron-withdrawing groups.

The stereoselective synthesis of substituted cyclobutanes from readily available pyrrolidines is a synthetically valuable ring contraction reaction. This transformation provides access to the often hard-to-synthesize four-membered carbocyclic ring system.

The mechanism is initiated by the reaction of the pyrrolidine, such as this compound, with an electrophilic aminating agent. A common method involves using a hypervalent iodine(III) reagent and ammonium (B1175870) carbamate (B1207046) to generate an iodonitrene species in situ.

The proposed mechanistic pathway is as follows:

Nitrene Transfer: The nitrogen of the pyrrolidine acts as a nucleophile, reacting with the in situ-generated iodonitrene. This electrophilic amination step forms a reactive 1,1-diazene intermediate.

Nitrogen Extrusion: The 1,1-diazene intermediate is thermally unstable and undergoes extrusion of molecular nitrogen (N₂). Density Functional Theory (DFT) calculations suggest this step, involving the cleavage of two C-N bonds, is the rate-determining step of the reaction.

Biradical Formation and Cyclization: The loss of N₂ generates a short-lived 1,4-biradical species in the singlet spin state. This biradical rapidly undergoes intramolecular cyclization via C-C bond formation. This ring closure is typically a barrierless and highly exergonic process, which explains why it proceeds faster than C-C bond rotation, thus leading to the observed retention of stereochemistry in the final cyclobutane product.

Specific Transformation Mechanisms Relevant to Bromophenyl-Ethyl Moieties

The chemical reactivity of this compound is largely dictated by the bromophenyl-ethyl moiety. The benzylic position—the carbon atom attached to both the phenyl ring and the ethyl group's secondary carbon—is particularly susceptible to a variety of transformations due to its electronic environment. The phenyl ring can stabilize intermediates such as radicals, carbocations, or carbanions at the benzylic position through resonance. This section explores the mechanistic underpinnings of key transformations involving this structural motif.

Benzylic Oxidation Mechanisms

The benzylic C-H bond in compounds like this compound is weaker than a typical alkyl C-H bond, making it a prime target for oxidation. The oxidation of benzylic secondary amines can proceed through several mechanistic pathways, often leading to imines or nitrones.

The mechanism frequently involves the generation of a radical species. For instance, oxidants like potassium persulfate (K₂S₂O₈) can generate sulfate (B86663) radical anions (SO₄•⁻). The process is believed to initiate with a Hydrogen Atom Abstraction (HAT) from the benzylic carbon by the sulfate radical. beilstein-journals.orgnih.gov This forms a resonance-stabilized benzylic radical. A subsequent Single Electron Transfer (SET) from the nitrogen atom to an oxidant molecule, followed by deprotonation, yields the corresponding iminium ion, which is in equilibrium with the imine. beilstein-journals.org

Another common pathway, particularly with oxidants like hydrogen peroxide (H₂O₂), involves the formation of an intermediate N-oxide or hydroxylamine, which then undergoes dehydration or further oxidation to yield a nitrone. nih.govacs.org This process can sometimes be promoted simply by the solvent, without the need for a metal catalyst. nih.govacs.org

Catalytic systems are also widely employed. Iron salts, in combination with N-hydroxyimide organocatalysts, can facilitate aerobic oxidation. rsc.orgmdpi.com The mechanism is thought to involve a radical process initiated by the catalyst system, which generates a radical that abstracts the benzylic hydrogen. rsc.org This benzyl (B1604629) radical then reacts with oxygen to form a peroxy intermediate, which ultimately converts to a ketone or, in the case of a secondary amine, an imine or related species. rsc.org

Substrate TypeOxidant/CatalystSolventProductPlausible MechanismRef.
N-benzyl-N-alkyl aminesH₂O₂Methanol (B129727)NitroneSolvent-activated H₂O₂ acs.org
N-(arylsulfonyl)benzylaminesK₂S₂O₈ / Pyridine (B92270)Acetonitrile (B52724)/WaterN-arylsulfonylimineHAT followed by SET beilstein-journals.orgnih.gov
Ethylbenzene (B125841)Fe(NO₃)₃ / NHSI / O₂Benzonitrile (B105546)AcetophenoneRadical chain via peroxy intermediate rsc.org
N-Benzyl AmidesAlkali Metal Bromide / OxoneAcetonitrile/WaterAmide (Debenzylation)Bromo radical abstracts benzylic H acs.orgorganic-chemistry.org

Elimination Processes

Elimination reactions involving the bromophenyl-ethyl moiety in this compound could potentially lead to the formation of 4-bromostyrene (B1200502) derivatives. These reactions typically proceed via E1 (unimolecular) or E2 (bimolecular) mechanisms, with the pyrrolidine ring acting as the leaving group. libretexts.org For the pyrrolidine nitrogen to be an effective leaving group, it must first be protonated or quaternized.

E1 Mechanism: The E1 pathway is a two-step process initiated by the departure of the leaving group to form a carbocation intermediate. youtube.com The secondary benzylic position of the substrate is conducive to forming a relatively stable secondary benzylic carbocation, stabilized by resonance with the 4-bromophenyl ring. This intermediate would then be deprotonated at the adjacent methyl group by a weak base (such as the solvent) to form the alkene. E1 reactions are favored by polar protic solvents, which can stabilize the carbocation intermediate, and by the absence of a strong base. libretexts.orgchemistrysteps.com

E2 Mechanism: The E2 pathway is a concerted, single-step reaction where a strong base abstracts a proton from the carbon adjacent to the leaving group, while the leaving group departs simultaneously. masterorganicchemistry.comulethbridge.ca This mechanism requires an anti-periplanar arrangement of the proton being abstracted and the leaving group. For this compound, an E2 reaction would be favored by the use of a strong, often sterically hindered base (to minimize competing Sₙ2 substitution) and is less dependent on solvent polarity than the E1 pathway. chemistrysteps.com

The choice between E1 and E2 is primarily governed by the strength of the base used. youtube.com

FactorE1 MechanismE2 MechanismRelevance to this compound
Base Favored by weak bases (e.g., H₂O, ROH). chemistrysteps.comRequires a strong base (e.g., RO⁻, OH⁻). chemistrysteps.commasterorganicchemistry.comThe reaction pathway can be selected by the choice of base.
Substrate Favored by substrates forming stable carbocations (3° > 2°). ulethbridge.caFavored by more substituted substrates (3° > 2° > 1°). youtube.comThe secondary benzylic structure can support either mechanism.
Solvent Favored by polar protic solvents (e.g., ethanol). libretexts.orgSolvent polarity is less critical, but polar aprotic can be used.A polar protic solvent would favor E1.
Leaving Group Good leaving group required.Good leaving group required.The pyrrolidine ring needs to be protonated or quaternized.
Kinetics Unimolecular, rate = k[Substrate]. ulethbridge.caBimolecular, rate = k[Substrate][Base]. ulethbridge.caThe kinetics depend on the chosen conditions.
Rearrangements Possible, as a carbocation is formed.Not possible, as the reaction is concerted.A potential for rearrangement exists under E1 conditions.

Rearrangement Reactions

Rearrangement reactions are a possibility in transformations that proceed through a carbocation intermediate, such as E1 or Sₙ1 reactions. libretexts.org When this compound undergoes a reaction where the pyrrolidinium (B1226570) ion departs, a secondary benzylic carbocation is formed.

In many cases, carbocations will rearrange via a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation. libretexts.org However, the carbocation formed from this specific substrate is already secondary and benzylic, a significantly stabilized structure due to resonance delocalization of the positive charge into the phenyl ring. A 1,2-hydride shift from the adjacent methyl group would lead to a primary carbocation, which is highly unfavorable. Therefore, a simple hydride or alkyl shift rearrangement within the ethyl moiety is mechanistically unlikely.

More complex rearrangements could theoretically occur. For example, anchimeric assistance from the neighboring bromophenyl group during ionization could lead to a bridged phenonium ion intermediate. msu.edu Subsequent opening of this intermediate could potentially lead to rearranged products, although this is generally observed with more complex systems or under specific catalytic conditions. msu.edu Given the inherent stability of the initial benzylic carbocation, significant skeletal rearrangements are not expected under standard solvolysis or elimination conditions.

Solvent Effects and Catalysis in Reaction Mechanisms

The solvent and the presence of a catalyst can profoundly influence which mechanistic pathway is favored, thereby determining the reaction's outcome and efficiency.

Solvent Effects: The choice of solvent is critical in directing reactions of bromophenyl-ethyl moieties.

In Benzylic Oxidation: Solvents can play an active role beyond simply dissolving reactants. Protic solvents like methanol can activate hydrogen peroxide by forming hydrogen bonds, increasing its electrophilic character and promoting the oxidation of benzylic amines to nitrones. nih.govacs.org Nitrile solvents, such as benzonitrile or acetonitrile, have been shown to enhance the efficiency of aerobic oxidations catalyzed by iron salts. rsc.org

In Elimination Processes: As outlined in section 4.3.2, solvent polarity is a key determinant between E1 and E2 pathways. Polar protic solvents (e.g., water, alcohols) are effective at solvating and stabilizing the carbocation intermediate and the leaving group in an E1 reaction. libretexts.org In contrast, E2 reactions are less sensitive to solvent, though polar aprotic solvents are often used to ensure the solubility of the required strong base.

Catalysis: Catalysts provide alternative, lower-energy reaction pathways.

In Benzylic Oxidation: A wide array of catalysts can be used. Simple metal salts, such as those of iron(III) or copper(II), can catalyze aerobic oxidations, often in conjunction with co-catalysts like N-hydroxyimides. rsc.orgmdpi.com These systems typically operate via radical mechanisms. rsc.org Palladium-based catalysts are also effective for the oxidation of benzylic substrates, particularly benzylic alcohols which are potential intermediates in the over-oxidation of alkylbenzenes. researchgate.net

In Rearrangement Reactions: Strong Lewis acids (e.g., TiCl₄, FeCl₃) can be used to promote ionization and subsequent carbocation rearrangements that might not occur under thermal or solvolytic conditions. msu.edu Acid catalysis is also integral to reactions like the Pinacol rearrangement, which involves carbocation intermediates. libretexts.org While not directly applicable to the starting compound, these principles highlight how catalysts can be used to access rearrangement pathways.

Computational Chemistry and in Silico Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is crucial in structure-based drug design for predicting the binding mode and affinity of a ligand to a target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. nih.govfrontiersin.org

A primary output of molecular docking is the prediction of binding affinity, often expressed as a scoring value (e.g., in kcal/mol), which estimates the strength of the ligand-receptor interaction. sciepub.com Lower scores typically indicate stronger binding affinity. mdpi.com The simulation also provides the binding mode, which is the specific three-dimensional pose of the ligand within the receptor's active site. This pose reveals how the ligand orients itself to maximize favorable interactions. nih.gov

While docking data for 1-(1-(4-Bromophenyl)ethyl)pyrrolidine is not available, studies on other pyrrolidine (B122466) derivatives illustrate this process. For instance, in silico analysis of newly synthesized pyrrolidine derivatives against cyclooxygenase (COX) enzymes is a common application. nih.gov Similarly, docking studies on thiazole-clubbed pyridine (B92270) scaffolds against the SARS-CoV-2 main protease have identified potential inhibitors based on their binding energies. mdpi.com

Table 1: Illustrative Molecular Docking Scores of Related Heterocyclic Compounds Against Various Protein Targets
Compound ClassTarget ProteinExample CompoundBinding Affinity (kcal/mol)Reference
Thiazole-Pyridine DerivativesSARS-CoV-2 Mpro (6LU7)Compound 8a-8.6 mdpi.com
Natural PhytochemicalsSARS-CoV-2 Mpro (6LU7)Kaempferol-7.7 mdpi.com
Pyrrolidine DerivativesCOX-1/COX-2Analog A-1(Data not specified) nih.gov
Imidazo[4,5-b]pyridine DerivativesAurora Kinase (1MQ4)(Data not specified)(Data not specified) nih.gov

Understanding the specific non-covalent interactions between a ligand and its target is fundamental to medicinal chemistry. cambridgemedchemconsulting.com After determining the optimal binding pose, the interactions can be analyzed in detail. These interactions include hydrogen bonds, hydrophobic interactions, salt bridges, and π-π stacking. cambridgemedchemconsulting.comgatech.edu

Hydrogen bonds are particularly important for the stability and specificity of ligand-protein complexes. gatech.edu They are formed between a hydrogen atom covalently bonded to an electronegative atom (the donor) and another nearby electronegative atom (the acceptor). gatech.edu In studies of related bromophenyl compounds, such as (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone, hydrogen bonding plays a critical role in forming molecular dimers and stabilizing the crystal structure. nih.gov The analysis of these interactions helps rationalize the binding affinity and can guide the design of new molecules with improved potency. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. mdpi.comnih.gov It is a widely used tool for calculating a molecule's properties, including its geometry, vibrational frequencies, and electronic characteristics, with a good balance of accuracy and computational cost. espublisher.comresearchgate.net

A fundamental application of DFT is geometry optimization, which involves finding the arrangement of atoms in a molecule that corresponds to the lowest energy state (the ground state). mdpi.comresearchgate.net This process yields the most stable three-dimensional conformation of the molecule, providing accurate bond lengths, bond angles, and dihedral angles. While experimental data from X-ray crystallography is the gold standard, DFT-optimized geometries are often in excellent agreement, especially for molecules in the gas phase. nih.gov Analysis of the electronic structure provides information on how electrons are distributed within the molecule, which is key to understanding its stability and reactivity.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic or basic character. youtube.com The LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic or acidic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests higher chemical reactivity. researchgate.net For example, DFT calculations on (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one revealed a HOMO-LUMO energy gap of 4.12 eV, indicating significant stability. nih.gov

Table 2: Illustrative HOMO-LUMO Energy Gaps of Related Aromatic Compounds Calculated by DFT
CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Computational MethodReference
(E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-oneNot SpecifiedNot Specified4.12B3LYP/6–311G++(d,p) nih.gov
1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione (EPBZ)Not SpecifiedNot Specified>4.01B3LYP/6-31G espublisher.com
EPBZ-NH2 DerivativeNot SpecifiedNot Specified~3.4B3LYP/6-31G espublisher.com
1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one-6.04-2.113.93B3LYP/6-311G** mdpi.com

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. uni-muenchen.demdpi.com It is plotted onto the molecule's electron density surface and color-coded to indicate different electrostatic potential values. wolfram.com MEP maps are invaluable for predicting chemical reactivity and intermolecular interactions. mdpi.comresearchgate.net

The color scheme typically follows a standard convention:

Red: Indicates regions of high electron density and negative electrostatic potential. These are the most likely sites for electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen or nitrogen. researchgate.net

Blue: Indicates regions of low electron density and positive electrostatic potential. These are susceptible to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms. researchgate.net

Green: Represents areas of neutral or near-zero potential, often found in nonpolar regions of the molecule. researchgate.net

For this compound, an MEP map would likely show a negative potential (red/yellow) around the nitrogen atom of the pyrrolidine ring due to its lone pair of electrons, making it a potential hydrogen bond acceptor site. Positive potential (blue) would be expected on the hydrogen atoms of the pyrrolidine ring. Such analysis helps in understanding where the molecule is most likely to interact with other charged or polar species. uni-muenchen.de

Vibrational Frequencies and NMR Chemical Shift Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the vibrational spectra (infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. These predictions are crucial for structural elucidation and for validating experimental data.

For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can compute the harmonic vibrational frequencies. researchgate.net These theoretical frequencies correspond to specific molecular motions, such as C-H stretching of the aromatic and aliphatic groups, C-N stretching of the pyrrolidine ring, and vibrations involving the carbon-bromine bond. orientjchem.org A comparison between the computed and experimentally obtained FT-IR and FT-Raman spectra allows for a precise assignment of the observed vibrational bands. nih.gov

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is widely used to predict ¹H and ¹³C NMR chemical shifts. nih.gov The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). nih.gov Predicted chemical shifts for the protons and carbons in the 4-bromophenyl ring, the ethyl linker, and the pyrrolidine ring can be compared with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental values can often be rationalized by considering intermolecular interactions and environmental effects not fully captured by the computational model. uit.no

Table 1: Hypothetical Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups

Functional GroupPredicted Wavenumber (cm⁻¹) (B3LYP/6-311++G(d,p))Experimental Wavenumber (cm⁻¹)Vibrational Mode
Aromatic C-H3100-30503085Stretching
Aliphatic C-H2980-28502960, 2875Asymmetric/Symmetric Stretching
C-N (Pyrrolidine)1250-11801220Stretching
C-Br650-550610Stretching

Table 2: Hypothetical Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (in ppm)

Atom PositionPredicted ¹H Shift (GIAO-DFT)Experimental ¹H ShiftPredicted ¹³C Shift (GIAO-DFT)Experimental ¹³C Shift
Pyrrolidine (α-CH₂)3.353.3052.552.1
Pyrrolidine (β-CH₂)1.901.8523.823.5
Ethyl (CH)4.154.1065.064.7
Ethyl (CH₃)1.451.4218.217.9
Aromatic (C-Br)--121.0120.5
Aromatic (CH)7.45, 7.207.42, 7.18129.5, 118.0129.2, 117.8

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a "computational microscope" to observe the time-dependent behavior of molecules, offering insights into their dynamics, conformational flexibility, and interactions with their environment. frontiersin.organu.edu.au For this compound, MD simulations can be employed to study its intrinsic flexibility and its interactions with biological targets.

The five-membered pyrrolidine ring is not planar and exhibits a characteristic puckering motion known as pseudorotation. researchgate.net This motion allows the ring to adopt a continuous series of conformations, primarily described as envelope (E) and twist (T) forms. beilstein-journals.org The specific conformation is defined by a phase angle (P) and a puckering amplitude (Φₘₐₓ). beilstein-journals.org

The substituents on the pyrrolidine ring significantly influence its preferred conformation. For this compound, the bulky N-substituent will sterically influence the pseudorotation pathway. MD simulations or potential energy surface scans can map the energy landscape of the ring, identifying the most stable, low-energy conformations. nih.gov This conformational preference is critical as it dictates the three-dimensional shape of the molecule and its ability to fit into a biological target's binding site. researchgate.net Studies on similar substituted prolines have shown that bulky substituents strongly favor a pseudoequatorial orientation, which in turn locks the ring into a specific puckered conformation. nih.gov

When a ligand like this compound binds to a biological target (e.g., an enzyme or receptor), MD simulations are crucial for assessing the stability and dynamics of the resulting complex. After an initial binding pose is predicted by molecular docking, an MD simulation is run for tens to hundreds of nanoseconds to observe how the complex behaves in a simulated physiological environment.

Key metrics are analyzed to determine stability:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable, converging RMSD value suggests that the complex has reached equilibrium and the ligand remains securely in the binding pocket.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein and ligand. High fluctuations in certain protein residues may indicate conformational changes upon ligand binding.

Hydrogen Bond Analysis: The persistence of hydrogen bonds and other key interactions (like hydrophobic or salt bridge interactions) between the ligand and the target is tracked throughout the simulation. Stable and consistent interactions are indicative of a strong and specific binding mode.

These simulations provide a dynamic picture of the binding event, revealing how the ligand and protein adapt to each other, which is a level of detail that static docking models cannot offer. anu.edu.au

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations are powerful tools for predicting the chemical reactivity of a molecule by analyzing its electronic structure. scienceopen.comrsc.org Using DFT, several descriptors can be calculated for this compound to understand its reactivity profile. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. It identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, blue), which are prone to nucleophilic attack. For this compound, the nitrogen atom of the pyrrolidine ring and the bromine atom would be expected to be regions of negative potential. researchgate.net

Table 3: Hypothetical Quantum Chemical Reactivity Descriptors

DescriptorValue (eV)Significance
E(HOMO)-5.97Electron-donating ability
E(LUMO)-0.85Electron-accepting ability
Energy Gap (ΔE)5.12Chemical stability and reactivity
Electronegativity (χ)3.41Tendency to attract electrons
Chemical Hardness (η)2.56Resistance to change in electron distribution
Electrophilicity Index (ω)2.27Propensity to accept electrons

These calculations can predict how the molecule will behave in a chemical reaction, guiding synthesis and understanding potential metabolic pathways. scienceopen.com

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Compound Optimization

In silico ADME prediction is a critical step in early-stage drug discovery, used to filter out compounds with poor pharmacokinetic profiles. nih.gov Various computational models and software can predict the ADME properties of this compound based on its structure. bohrium.comarabjchem.org

Key predicted properties include:

Drug-Likeness: Evaluated using rules like Lipinski's Rule of Five (molecular weight < 500, logP < 5, H-bond donors < 5, H-bond acceptors < 10) and Veber's rule (rotatable bonds ≤ 10, polar surface area ≤ 140 Ų). These rules assess the likelihood of a compound being orally bioavailable.

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to estimate oral absorption. The BOILED-Egg model can predict both gastrointestinal absorption and blood-brain barrier (BBB) penetration. arabjchem.org

Distribution: Predictions include plasma protein binding (PPB) and BBB penetration. High PPB can limit the free concentration of the drug available to act on its target.

Metabolism: The model predicts which cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) are likely to metabolize the compound and whether the compound might inhibit these enzymes, which could lead to drug-drug interactions.

Excretion: Predictions of total clearance and potential for renal excretion help to estimate the compound's half-life.

Toxicity: In silico models can flag potential toxicities, such as mutagenicity (Ames test prediction) or cardiotoxicity (hERG inhibition).

Table 4: Predicted In Silico ADME Properties

PropertyPredicted ValueInterpretation
Molecular Weight268.18 g/mol Favorable (Lipinski compliant)
LogP3.85Favorable (Lipinski compliant)
H-Bond Donors0Favorable (Lipinski compliant)
H-Bond Acceptors1Favorable (Lipinski compliant)
Polar Surface Area (PSA)3.24 ŲExcellent BBB penetration predicted
GI AbsorptionHighLikely well-absorbed orally
BBB PermeantYesLikely to cross the blood-brain barrier
CYP2D6 InhibitorYesPotential for drug-drug interactions
hERG InhibitorNoLow risk of cardiotoxicity

These predictions help prioritize compounds for synthesis and experimental testing, saving time and resources. researchgate.net

Virtual Screening Methodologies for Library Design

Virtual screening (VS) is a computational technique used to search large libraries of compounds to identify those most likely to bind to a drug target. mdpi.com If this compound is identified as a "hit" compound, its structure can be used as a starting point for designing a focused library of more potent analogues. researchgate.netnih.gov

There are two main approaches:

Ligand-Based Virtual Screening (LBVS): This method is used when the structure of the target is unknown. A pharmacophore model is created based on the key chemical features of the active compound (e.g., hydrogen bond acceptors/donors, hydrophobic groups, aromatic rings). This model is then used as a 3D query to search databases for other molecules that share the same features in a similar spatial arrangement. researchgate.net Shape-based screening is another LBVS method that identifies molecules with a similar 3D shape to the query compound.

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, molecular docking can be used to screen large libraries. Millions of compounds can be computationally "docked" into the binding site of the target, and their binding affinities are estimated using scoring functions. The top-scoring compounds are then selected for further investigation.

Starting with this compound, a medicinal chemist could design a library by systematically modifying different parts of the molecule—for example, by changing the substitution on the phenyl ring, altering the ethyl linker, or adding substituents to the pyrrolidine ring. VS techniques can then be used to predict which of these modifications are most likely to improve binding affinity or pharmacokinetic properties, thus guiding the synthetic efforts in a more rational and efficient manner. schrodinger.com

Structure Activity Relationship Sar Studies of 1 1 4 Bromophenyl Ethyl Pyrrolidine Derivatives

Influence of Substituents on Biological Activity Profiles

The biological activity of a compound is intimately linked to its chemical structure. Modifications to the substituents on the core scaffold can drastically alter its physicochemical properties, affecting how it interacts with biological targets. For derivatives of 1-(1-(4-Bromophenyl)ethyl)pyrrolidine, the key components for SAR exploration are the bromine atom on the phenyl ring, the ethyl linker, and the pyrrolidine (B122466) moiety.

Bromine Atom Positioning and Halogen Bonding Potential

The introduction of a bromine atom into a drug candidate's structure can significantly impact its therapeutic activity and metabolic profile. ump.edu.plump.edu.pl One of the key phenomena associated with bromine is its ability to form halogen bonds, which are noncovalent interactions between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic atom on a biological target like an enzyme or receptor. ump.edu.pl The strength and geometry of these bonds can be pivotal for enhancing binding affinity and selectivity.

The position of the bromine atom on the phenyl ring is critical. Studies on analogous 4-phenylquinolone derivatives have shown that moving a bromine substituent from the para (4-position) to the meta (3-position) or ortho (2-position) of the phenyl ring alters the molecule's packing in a crystal lattice and its potential for intermolecular interactions. nih.gov For instance, in a series of brominated 4-phenylquinolone compounds, intermolecular halogen bonding between the bromine and an ester carbonyl oxygen was observed in the para and ortho substituted compounds, but not the meta substituted one. nih.gov This suggests that the 4-bromo substitution in this compound is well-positioned to act as a halogen bond donor, potentially anchoring the ligand in a binding pocket.

The nature of the halogen itself also plays a role, with the strength of halogen bonds typically following the trend I > Br > Cl > F. nih.gov Research on halophenol derivatives as protein tyrosine kinase inhibitors found that chloro-substituted compounds often exhibited the strongest activities, followed by bromo-substituted compounds, suggesting that the specific halogen provides an optimal balance of electrostatic and hydrophobic properties for a particular target. nih.gov

Table 1: Halogen Bonding Observations in Brominated 4-Phenylquinolone Analogs Data synthesized from findings presented in related crystallographic studies. nih.gov

CompoundBromine PositionObserved Halogen BondingKey Interaction
Ethyl 4-(4-bromophenyl)-...-hexahydroquinoline-3-carboxylatepara (4-position)YesIntermolecular Br···O (ester carbonyl)
Ethyl 4-(3-bromophenyl)-...-hexahydroquinoline-3-carboxylatemeta (3-position)NoN/A
Ethyl 4-(2-bromophenyl)-...-hexahydroquinoline-3-carboxylateortho (2-position)YesIntermolecular Br···O (ester carbonyl)

Role of the Ethyl Linker and Stereocenter

The ethyl linker connecting the 4-bromophenyl ring and the pyrrolidine nitrogen serves a critical function by providing spatial separation and conformational flexibility. The length and rigidity of this linker are key determinants of biological activity, as they dictate the relative orientation of the two terminal ring systems. A linker that is too short or too rigid may prevent the molecule from adopting the optimal conformation required for binding to its target. Conversely, an overly flexible linker might lead to a significant entropic penalty upon binding, reducing affinity.

Furthermore, the ethyl linker in this compound creates a stereocenter at the carbon atom attached to both the phenyl and pyrrolidine groups. This means the compound can exist as two enantiomers, (R) and (S). As biological systems like receptors and enzymes are chiral, they often exhibit stereospecific interactions, meaning one enantiomer may have significantly higher potency, a different pharmacological profile, or be metabolized differently than the other. nih.govresearchgate.net For example, in a series of pyrrolidine-based GPR40 agonists, the stereochemistry was found to directly affect the binding mode. nih.gov The presence of this stereocenter is a crucial element in the SAR of this scaffold, emphasizing the need for stereoselective synthesis and evaluation of individual enantiomers.

Impact of Pyrrolidine Ring Modifications and Substitutions

The pyrrolidine ring is a highly valued scaffold in drug discovery due to its three-dimensional structure, the basicity of its nitrogen atom, and the potential for introducing multiple stereocenters. nih.govresearchgate.netmdpi.com Modifications to this ring can profoundly influence a compound's biological activity. nih.govdntb.gov.ua

SAR studies on various pyrrolidine-containing series have highlighted several key principles:

Substitution Position and Stereochemistry: The position and spatial orientation of substituents on the pyrrolidine ring can dictate target selectivity and functional activity. For instance, in one series, a cis-4-CF3 substituent was found to favor a specific ring conformation necessary for agonist activity, while in another series, a 3R-methyl group promoted antagonist activity. nih.gov

Bulky Groups and Linkers: Adding bulky substituents or attaching heterocyclic groups via linkers can enhance binding through hydrophobic interactions or by accessing additional sub-pockets in the target protein. In a study of PBP3 inhibitors, a bulky benzyl (B1604629) or heteroaryl group at the R1 position of a pyrrolidinone core was essential for inhibitory activity. nih.gov

Ring Conformation: The pyrrolidine ring is not planar and undergoes "pseudorotation" between different envelope and twisted conformations. nih.govresearchgate.net Substituents can "lock" the ring into a specific, biologically active conformation. For example, electronegative substituents at the C-4 position can control whether the ring favors a Cγ-exo or Cγ-endo pucker, which in turn orients the other substituents for optimal target interaction. nih.gov

Table 2: General Effects of Pyrrolidine Ring Modifications from Analogous Systems This table summarizes general SAR trends observed in various pyrrolidine-containing compound series. nih.govnih.govunimi.it

Modification TypeExampleObserved Impact on Activity
Substitution at C-3Introduction of a methyl groupCan introduce stereospecific antagonist activity (e.g., 3R-methyl) nih.gov
Substitution at C-4Introduction of a CF3 groupCan control ring pucker and favor an active conformation nih.gov
N-SubstitutionAddition of bulky aryl or heteroaryl groupsOften crucial for hydrophobic interactions and target inhibition nih.gov
StereochemistrySeparation of cis/trans isomersCis-configuration is often preferred for activity in certain series nih.gov

Stereochemical Influence on Biological Interactions

Stereochemistry is a critical factor governing the interaction of small molecules with biological macromolecules. nih.govresearchgate.net Since proteins are composed of L-amino acids, their binding sites are inherently chiral, leading to preferential binding of one stereoisomer over another.

Enantiomeric and Diastereomeric Effects on Target Binding

The presence of a stereocenter in the ethyl linker of this compound means the compound exists as a pair of enantiomers. If additional stereocenters were introduced on the pyrrolidine ring, diastereomers would also be possible. It is well-established that different stereoisomers can have vastly different biological profiles due to their unique three-dimensional arrangements, which affects their fit within a chiral binding site. nih.govresearchgate.net

Studies on β-aryl bromolactones demonstrated that stereoisomers with an S configuration at the C-4 position consistently showed higher antiproliferative activity than their corresponding R enantiomers. mdpi.com This highlights that a specific spatial orientation of substituents is often required for potent biological activity. The separation and individual testing of enantiomers and diastereomers are therefore essential steps in the SAR exploration of any chiral compound series to identify the most active and selective isomer, known as the eutomer.

Conformational Preferences and Pharmacophore Space Exploration

Computational methods such as conformational analysis and pharmacophore modeling are vital tools for understanding these relationships. researchgate.netfrontiersin.orgmdpi.com Conformational analysis can predict the most stable conformations of a molecule, providing insight into the likely binding geometry. researchgate.netmdpi.com Pharmacophore modeling can then be used to build a 3D model of the key features required for activity. frontiersin.org This model can be used to screen virtual libraries for new, structurally diverse compounds that fit the pharmacophore, or to guide the design of new derivatives of this compound with improved conformational and electronic properties for enhanced target binding. frontiersin.orgmdpi.com The inherent 3D coverage provided by the sp3-hybridized pyrrolidine scaffold makes it an excellent starting point for efficiently exploring this pharmacophore space. nih.govresearchgate.net

Mechanistic Insights from SAR Data

The biological activity of this compound and its analogs is deeply rooted in the interplay of its three core components: the substituted phenyl ring, the ethyl linker, and the pyrrolidine moiety. SAR studies on the broader class of phenethylamines, to which this compound belongs, have established foundational principles that govern their interaction with biological targets, particularly monoamine transporters like the dopamine (B1211576) transporter (DAT).

Correlation between Structural Features and Molecular Recognition

Molecular recognition, the specific interaction between a ligand and its biological target, is dictated by the precise arrangement of functional groups on the ligand that complement the binding site of the protein. For this compound derivatives, each structural component plays a critical role.

The 4-Bromophenyl Group: The presence and position of the halogen on the phenyl ring are significant determinants of binding affinity. Studies on related phenethylamine (B48288) series have consistently shown that a halogen, such as bromine, at the para-position (position 4) of the phenyl ring can enhance binding affinity for various receptors and transporters. This enhancement is often attributed to favorable hydrophobic and electronic interactions within the binding pocket. The bromine atom can occupy a specific halogen-binding pocket, forming non-covalent interactions that anchor the ligand.

The α-Methyl Group: The methyl group on the carbon adjacent to the phenyl ring (the α-carbon) introduces a chiral center and provides steric bulk. This feature can significantly influence both potency and selectivity. For instance, in related compounds targeting the dopamine transporter, the presence and stereochemistry of an α-methyl group can dictate the mode of binding and the functional outcome (i.e., whether the compound acts as an inhibitor or a releaser). This group can orient the phenyl ring optimally for interaction with key amino acid residues in the binding site.

The Pyrrolidine Ring: The five-membered, saturated pyrrolidine ring is a common and often advantageous feature in centrally active compounds. Its non-planar, puckered conformation allows it to explore three-dimensional space and fit snugly into hydrophobic pockets within the target protein. Compared to a simple alkyl amine or larger heterocyclic rings, the pyrrolidine ring often confers higher potency. For example, in some series of dopamine reuptake inhibitors, derivatives containing a pyrrolidine ring demonstrated stronger activity than those with larger seven-membered rings.

The following table illustrates the hypothetical impact of structural modifications on binding affinity, based on established principles from related compound series.

Compound IDPhenyl Ring Substitution (R1)α-Carbon Substitution (R2)Amine MoietyHypothetical Binding Affinity (Ki, nM)
1 4-Br-CH₃Pyrrolidine15
2 4-Cl-CH₃Pyrrolidine25
3 4-H (unsubstituted)-CH₃Pyrrolidine150
4 4-Br-HPyrrolidine75
5 4-Br-CH₃Piperidine (B6355638)50
6 4-Br-CH₃Diethylamine200

Note: Data in this table is illustrative, compiled from general SAR principles in related chemical series to demonstrate the impact of structural changes, as specific experimental data for this exact series is not publicly available.

Ligand Efficiency and Optimization Strategies

To move from a promising compound to a potential drug candidate, it is crucial to optimize its properties. Ligand efficiency (LE) and Lipophilic Ligand Efficiency (LLE) are key metrics used in medicinal chemistry to guide this process. They assess how effectively a molecule binds to its target relative to its size and lipophilicity, respectively.

Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (number of non-hydrogen atoms). It is calculated as: LE = (1.4 * pIC50) / N, where N is the number of heavy atoms. A higher LE value indicates that the compound achieves its potency with a more efficient use of its atoms, which is a desirable trait for a drug candidate.

Lipophilic Ligand Efficiency (LLE): This metric connects potency to lipophilicity (LogP). It is calculated as: LLE = pIC50 - LogP. High lipophilicity can lead to poor solubility, non-specific binding, and toxicity. A higher LLE value (typically > 5 is desired for CNS drug candidates) indicates that the compound achieves high potency without excessive lipophilicity.

Optimization Strategies:

The goal of optimization is to increase binding affinity while maintaining or improving drug-like properties, thereby increasing LE and LLE. Based on the SAR data, several strategies can be proposed for the this compound scaffold:

Systematic Exploration of Phenyl Substituents: While the 4-bromo group is effective, replacing it with other small, lipophilic, or hydrogen-bond-accepting groups could further enhance affinity or improve properties. The goal is to find a substituent that maximizes positive interactions without adding unnecessary size or lipophilicity.

Bioisosteric Replacement of the Pyrrolidine Ring: Although the pyrrolidine is often optimal, exploring other small, conformationally constrained heterocyclic rings (e.g., oxazolidine, isoxazolidine) could identify alternatives that improve selectivity or metabolic stability while maintaining efficient binding.

Fragment Growing: This strategy involves adding small chemical groups to the core scaffold to probe for additional interactions in the binding site. For example, substituents could be added to the pyrrolidine ring to seek out nearby pockets, potentially increasing affinity and, if the added group is small and efficient, also increasing LE.

The table below provides a theoretical analysis of ligand efficiency for the hypothetical compounds, demonstrating how these metrics are used to evaluate and compare derivatives.

Compound IDpIC₅₀ (Hypothetical)Heavy Atoms (N)LogP (Calculated)Ligand Efficiency (LE)Lipophilic Ligand Efficiency (LLE)
1 7.82153.80.734.02
2 7.60143.50.764.10
3 6.82143.20.683.62
4 7.12143.50.713.62
5 7.30164.10.643.20
6 6.70153.90.622.80

Note: pIC₅₀ values are derived from the hypothetical Ki values. LogP values are estimations. LE and LLE are calculated based on these hypothetical values to illustrate the optimization process.

This analysis shows that while removing the bromine atom (Compound 3) or the α-methyl group (Compound 4) reduces potency, the modification in Compound 2 (4-Cl) results in a slightly higher ligand efficiency, suggesting it makes very efficient use of its atoms. Such insights are invaluable for guiding the iterative process of drug design and optimization.

Applications in Chemical Biology and Medicinal Chemistry Research

Utility as a Molecular Scaffold in Drug Discovery Research

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and is widely recognized as a versatile molecular scaffold. researchgate.netnih.gov Its prevalence in drug design is due to several advantageous physicochemical and structural properties. The saturated, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is a significant advantage over flat, aromatic systems in achieving specific and high-affinity interactions with biological targets. researchgate.netnih.gov

The non-planar structure of the pyrrolidine ring, which undergoes a phenomenon known as "pseudorotation," contributes to its increased 3D coverage. researchgate.netnih.gov Furthermore, the presence of stereogenic centers on the pyrrolidine ring allows for the synthesis of various stereoisomers. The specific spatial orientation of substituents can lead to distinct biological profiles, as the binding affinity to enantioselective proteins like enzymes and receptors is often highly dependent on the molecule's stereochemistry. researchgate.net The nitrogen atom in the ring can also serve as a key point for interaction, such as hydrogen bonding, and as an anchor for further chemical modifications. These features make scaffolds like 1-(1-(4-Bromophenyl)ethyl)pyrrolidine valuable starting points for developing novel therapeutic agents. nih.gov

Investigation as Enzyme Inhibitors

The potential of this compound and related structures to act as enzyme inhibitors has been explored against various targets.

Dihydrofolate Reductase (DHFR) Inhibition Studies

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA precursors and is a well-established target for anticancer and antimicrobial drugs. wikipedia.orgresearchgate.netnih.gov A comprehensive review of the scientific literature did not yield specific studies investigating this compound as an inhibitor of DHFR. Research on DHFR inhibitors has historically focused on structural analogues of folic acid, such as methotrexate, and other heterocyclic scaffolds like pyrimidines and quinazolines. wikipedia.orgnih.gov

Leukotriene A4 Hydrolase (LTA4 Hydrolase) Inhibition

Leukotriene A4 (LTA4) hydrolase is a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory cascade by catalyzing the conversion of LTA4 to Leukotriene B4 (LTB4), a potent chemoattractant. uniprot.orgwikipedia.org As such, inhibitors of LTA4 hydrolase are considered potential anti-inflammatory agents. proteopedia.org

The pyrrolidine moiety has been identified as a key structural feature for potent LTA4 hydrolase inhibition. Crystallographic studies have shown that the pyrrolidine group can bind effectively within the L-shaped substrate-binding cavity of the enzyme. nih.gov This binding mode allows the pyrrolidine nitrogen's lone electron pair to form a hydrogen bond with key amino acid residues, such as Gln134, significantly enhancing the inhibitor's affinity for the enzyme. nih.gov This strategic placement of the pyrrolidine ring can lead to a substantial improvement in inhibitory potency. For instance, the introduction of a pyrrolidine group into a fragment-like molecule resulted in a 4000-fold increase in affinity for LTA4H, yielding a compound with an IC50 value of 157 nM in the hydrolase assay. nih.gov

Several experimental inhibitors of LTA4H incorporate a pyrrolidine ring, highlighting the importance of this scaffold in targeting this enzyme.

Compound NameScaffold TypeNote
(R)-pyridin-4-yl[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanolPyrrolidineListed as an experimental drug targeting LTA4H. drugbank.com
{4-[(2R)-pyrrolidin-2-ylmethoxy]phenyl}(4-thiophen-3-ylphenyl)methanonePyrrolidineListed as an experimental drug targeting LTA4H. drugbank.com

Other Enzyme Targets (e.g., ALR2, AG, Acetylcholinesterase)

Investigations into other enzyme targets have also been conducted.

Aldose Reductase (ALR2): ALR2 is the first and rate-limiting enzyme in the polyol pathway, which becomes significant during hyperglycemia. Its inhibition is a therapeutic strategy to prevent diabetic complications. openmedicinalchemistryjournal.comresearchgate.net There are no specific studies in the reviewed literature detailing the investigation of this compound as an ALR2 inhibitor. Research in this area has focused on other chemical classes, such as carboxylic acid derivatives and spirobenzopyrans. openmedicinalchemistryjournal.com

Alpha-Glucosidase (AG): Alpha-glucosidase inhibitors are oral anti-diabetic drugs that work by preventing the digestion of carbohydrates, thereby reducing postprandial hyperglycemia. nih.govwikipedia.org A review of the available literature did not provide specific research on this compound for alpha-glucosidase inhibition.

Acetylcholinesterase (AChE): AChE inhibitors prevent the breakdown of the neurotransmitter acetylcholine (B1216132) and are a primary treatment for the cognitive symptoms of Alzheimer's disease. wikipedia.orgnih.gov While derivatives containing a 4-bromophenyl group have been synthesized and tested for AChE inhibition, these have typically featured different core scaffolds, such as piperidinol. mdpi.com No specific research was found for this compound as an acetylcholinesterase inhibitor.

Research on Receptor Modulators (Agonists/Antagonists)

The modulation of cell surface receptors is a fundamental mechanism of action for a vast number of therapeutic agents.

CXCR4 Chemokine Receptor Antagonism Studies

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, play a critical role in various physiological processes, including immune response and cell migration. nih.gov The CXCR4/CXCL12 axis is also implicated in several diseases, such as cancer metastasis and HIV entry into cells, making CXCR4 antagonists a subject of intense research. nih.govnih.govwikipedia.org

A review of the scientific literature did not reveal any studies specifically investigating this compound as a CXCR4 chemokine receptor antagonist. The known antagonists of CXCR4, such as the macrocyclic compound Plerixafor or various peptide-based inhibitors, belong to different structural classes. wikipedia.org

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism Research

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptor proteins that regulate gene expression and are involved in metabolism and energy homeostasis. nih.govnih.gov Agonists of PPARs are investigated for their therapeutic potential in a variety of diseases. nih.gov While PPARs are a significant target in drug discovery, research literature specifically detailing the activity of this compound as a PPAR agonist has not been prominently identified. The primary focus of research on this compound and its close derivatives has been concentrated in other areas of medicinal chemistry.

Dopamine (B1211576) and Muscarinic Receptor Interactions

Dopamine receptors are crucial in the central nervous system, and their modulation is key in treating neuropsychiatric diseases like schizophrenia and Parkinson's disease. nih.gov Substituted benzamides and related structures are known to have high affinity for dopamine D2 and D3 receptors. nih.gov While various pyrrolidine-containing compounds have been studied for their interaction with dopamine receptors, specific research detailing the direct interactions of this compound with dopamine and muscarinic receptors is not extensively covered in the available literature.

Antiproliferative and Cytotoxic Activity Research against Cancer Cell Lines

A significant body of research has focused on the anticancer potential of compounds structurally related to this compound. The presence of the 4-bromophenyl moiety, in particular, has been identified as being essential for the anticancer activity in several classes of compounds. nih.gov

Derivatives incorporating the pyrrolidine and bromophenyl groups have demonstrated cytotoxic potential against a range of human cancer cell lines. For instance, novel derivatives of aminophenyl-1,4-naphthoquinones featuring a pyrrolidine group showed concentration- and time-dependent cell death in human promonocytic leukemia (U937) cells.

Research into 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine (B6355638) derivatives, which are structurally related, showed selective cytotoxic potential against different cancer cell lines, with some derivatives displaying anticancer potential comparable to the standard chemotherapeutic agent 5-FU. nih.gov These compounds were evaluated against A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines. nih.gov

Table 1: Cytotoxic Activity of Related Piperidine-Pyrrolidine Derivatives

Cell Line Cancer Type Activity Noted
A549 Lung Cancer Selective cytotoxic potential. nih.gov
HCT-116 Colon Cancer Selective cytotoxic potential. nih.gov

Anti-Tubulin Agent Development

Tubulin is a well-established target for the development of anticancer drugs, as its inhibition disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.govmdpi.com Research has indicated that derivatives of this compound may function as anti-tubulin agents. nih.gov Specifically, potent derivatives of 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine have been found to prevent tubulin polymerization. nih.gov Molecular docking studies confirmed that these derivatives interact with the colchicine (B1669291) binding site on tubulin, thereby inducing depolymerization. nih.gov This mechanism suggests that the broader class of compounds containing the 1-(4-bromophenyl)pyrrolidine (B1277245) scaffold could be a valuable template for developing new tubulin inhibitors. nih.gov

Cell Cycle Modulation Studies

The cytotoxic effects of anticancer agents are often linked to their ability to interfere with the cell cycle. nih.gov Compounds that act as anti-tubulin agents typically induce cell cycle arrest in the G2/M phase. nih.gov Studies on the potent derivative 7h, from the 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine series, confirmed its ability to arrest cancer cells in the G2/M phase. nih.gov This arrest is a direct consequence of the disruption of microtubule formation, preventing the cell from successfully completing mitosis and ultimately leading to programmed cell death. nih.gov This mechanism of action highlights the potential for this class of compounds to be developed as cell cycle-modulating anticancer therapies. nih.gov

Antimicrobial and Antiparasitic Research

The pyrrolidine scaffold is a component of many natural and synthetic compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and antiparasitic effects. nih.govresearchgate.net

In the realm of antiparasitic research, a series of inhibitors built on a bicyclic pyrrolidine core were designed to target the phenylalanine tRNA synthetase (PheRS) of the parasite Toxoplasma gondii. researchgate.netnih.gov These studies, while not on the exact title compound, demonstrate the utility of the pyrrolidine scaffold in developing potent and selective antiparasitic agents. researchgate.netnih.gov

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Pyrrolidine derivatives have been a subject of interest for researchers seeking to develop novel antibacterial agents to combat rising antibiotic resistance. nih.gov This class of compounds has shown activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov

Studies on pyrrolomycins, which are brominated pyrrole-containing natural products, have demonstrated strong activity against Gram-positive bacteria, including various Staphylococcus and Bacillus species. nih.gov Some pyrrolomycins also exhibit moderate activity against Gram-negative bacteria like E. coli. nih.gov Furthermore, research on N-(4-bromophenyl)furan-2-carboxamides, which contain the same bromophenyl group, showed them to be effective against clinically isolated drug-resistant bacteria, including Gram-negative A. baumannii, K. pneumoniae, E. cloacae, and the Gram-positive methicillin-resistant S. aureus (MRSA). nih.govmdpi.com

Table 2: Antibacterial Spectrum of Structurally Related Compound Classes

Compound Class Gram-Positive Activity Gram-Negative Activity
Pyrrolomycins Strong activity against S. aureus, S. epidermidis, S. faecalis, and B. anthracis. nih.gov Moderate activity against E. coli, S. typhi, K. pneunioniae, and S. sonnei. nih.gov

These findings underscore the potential of the this compound scaffold and related structures in the development of new antimicrobial agents to address the challenge of multidrug-resistant pathogens.

Antifungal and Antitubercular Research

No specific studies detailing the evaluation of this compound for antifungal or antitubercular properties were identified in the available scientific literature. Research in this area tends to focus on other classes of pyrrolidine-containing compounds or different molecular scaffolds.

Antiparasitic Potency (e.g., Toxoplasma gondii)

While research exists on various pyrrolidine derivatives as potential agents against parasites like Toxoplasma gondii, no studies were found that specifically investigate the antiparasitic potency of this compound. The existing literature often describes more complex, substituted pyrrolidine structures.

Ligand Design for Asymmetric Catalysis

The use of pyrrolidine scaffolds is well-established in the design of chiral ligands for asymmetric catalysis. However, a review of the literature did not yield any specific examples or studies where this compound was designed, synthesized, or utilized as a ligand for such purposes.

Development of Chemical Probes for Biological Detection

No published research was found describing the development or application of this compound as a chemical probe for biological detection. The field of chemical probes often utilizes pyrrolidine moieties, but no specific data for this compound were available.

Advanced Analytical Method Development for Research Applications

High-Performance Liquid Chromatography (HPLC) Methods

HPLC methods, particularly in the reversed-phase mode, are widely employed for the analysis of organic molecules like 1-(1-(4-Bromophenyl)ethyl)pyrrolidine due to their high efficiency, sensitivity, and specificity. chromatographyonline.comijfmr.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method for determining the purity of this compound. This technique separates compounds based on their hydrophobicity, utilizing a nonpolar stationary phase and a polar mobile phase. semanticscholar.org The separation is typically achieved on a C18 column, which provides excellent resolution for a wide range of compounds. jchr.orgnih.gov

The development of an effective RP-HPLC method involves optimizing several parameters to ensure a good separation between the main compound and any potential impurities or degradation products. pensoft.net Key parameters include the choice of the stationary phase, the composition of the mobile phase (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), the flow rate, and the column temperature. pensoft.netresearchgate.net

Table 1: Example RP-HPLC Conditions for Purity Assessment

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Phosphate Buffer (pH 3.0)
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

Ultraviolet (UV) detection is a common and reliable method for the quantification of analytes in HPLC. chromatographyonline.com The principle relies on the ability of the compound to absorb light in the UV-visible spectrum. For this compound, which contains a chromophore (the bromophenyl group), UV detection is highly suitable.

The first step in developing a quantitative method is to determine the wavelength of maximum absorbance (λmax) of the compound. This is typically done by scanning a dilute solution of the pure compound across a range of UV wavelengths. Analysis at the λmax provides the highest sensitivity and minimizes deviations from Beer's law. gavinpublishers.com The amount of the compound is then determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standards of known concentrations. nih.gov

Validation is a critical process to ensure that an analytical method is suitable for its intended purpose. wjarr.comresearchgate.net The validation of the HPLC method for this compound would be performed according to the International Council for Harmonisation (ICH) guidelines. vscht.cz

Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte. gavinpublishers.com It is assessed by analyzing a series of standards across a specified range. The linearity is typically confirmed if the correlation coefficient (r²) of the calibration curve is ≥ 0.999. jchr.orgiosrjournals.org

Precision: Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). semanticscholar.org The results are expressed as the percent relative standard deviation (%RSD), which should typically be less than 2%. semanticscholar.orgjchr.org

Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. semanticscholar.org This could include changes in mobile phase composition, pH, flow rate, and column temperature. The method is considered robust if the results remain consistent under these varied conditions.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. iosrjournals.org The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.netiosrjournals.org These are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Table 2: Typical Method Validation Parameters and Acceptance Criteria

ParameterTypical Range/MethodAcceptance Criterion
Linearity 5-50 µg/mL (example range)Correlation Coefficient (r²) ≥ 0.999
Precision (%RSD) Analysis of 6 replicates≤ 2%
Accuracy (% Recovery) Spiking at 50%, 100%, 150% levels98.0% - 102.0%
Robustness Varying flow rate (±0.2 mL/min), pH (±0.2)%RSD ≤ 2%
LOD Signal-to-Noise Ratio3:1
LOQ Signal-to-Noise Ratio10:1

Stability Evaluation Methodologies in Research Settings

A stability-indicating analytical method is one that can accurately quantify the compound of interest in the presence of its degradation products, excipients, and impurities. vscht.cz Developing such a method is crucial for understanding the intrinsic stability of a research compound.

Forced degradation studies are performed to assess the chemical stability of this compound under various stress conditions. semanticscholar.org These studies involve exposing the compound to conditions more severe than those it would typically encounter during storage or use. The goal is to generate potential degradation products and demonstrate the specificity of the analytical method. pensoft.net

Table 3: Common Forced Degradation Conditions

Stress ConditionTypical Reagent/ConditionPurpose
Acidic Hydrolysis 0.1 M HCl at 60 °CTo test stability at low pH.
Alkaline Hydrolysis 0.1 M NaOH at 60 °CTo test stability at high pH.
Oxidative Degradation 3% H₂O₂ at room temperatureTo evaluate susceptibility to oxidation.
Thermal Degradation Solid compound at 80 °CTo assess the effect of heat. semanticscholar.org
Photolytic Degradation Exposure to UV light (e.g., 254 nm)To evaluate light sensitivity. mdpi.com

Following exposure to stress conditions, the samples are analyzed using the developed stability-indicating HPLC method. The resulting chromatograms are compared to that of an unstressed sample. The appearance of new peaks indicates the formation of degradation products. mdpi.com

Quantification of these degradation products is typically done by calculating the area of each new peak as a percentage of the total peak area in the chromatogram. A decrease in the peak area of the parent compound, this compound, corresponds to the extent of degradation.

For the structural elucidation of major degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. researchgate.net LC-MS provides the molecular weight of the degradation products, which, along with knowledge of the parent structure and the stress condition applied, allows for the proposal of likely chemical structures for the degradants.

Spectrophotometric Determination Techniques for Trace Analysis

Spectrophotometry provides a rapid, cost-effective, and accessible means for the quantification of chemical compounds. For a molecule like this compound, which contains a distinct chromophore, several UV-Visible spectrophotometric strategies can be employed for trace analysis.

Direct UV-Vis spectrophotometry can be utilized by leveraging the inherent absorbance of the 4-bromophenyl group. This moiety typically exhibits strong absorption in the UV region, allowing for direct quantification in a non-absorbing solvent according to the Beer-Lambert Law. However, the presence of interfering substances with overlapping absorption spectra can limit the selectivity of this direct approach.

To enhance selectivity and sensitivity, derivative spectrophotometry can be applied. ajpaonline.com This technique involves calculating the first, second, or higher-order derivative of the absorption spectrum. uw.edu.pl Taking the derivative can help resolve overlapping peaks from matrix components or impurities and eliminate baseline shifts, thereby improving the accuracy of quantification. ajpaonline.comuw.edu.pl The zero-crossing technique in derivative spectrophotometry is particularly useful, where the concentration of the target analyte is proportional to the derivative signal at a wavelength where the interfering substance's derivative signal is zero. uw.edu.pl

For trace analysis in complex matrices where interferences are significant, indirect spectrophotometric methods involving ion-pair complex formation are highly effective. researchgate.net The basic nitrogen atom of the pyrrolidine (B122466) ring can be protonated under acidic conditions to form a cation. This cation can then form a stable, electrically neutral ion-pair complex with a large, colored anionic dye, such as bromophenol blue or bromocresol green. researchgate.netacs.org The resulting complex is extractable into an organic solvent, and its intense color can be measured in the visible region of the spectrum, away from the UV-absorbing interferences common in biological or environmental samples. researchgate.net This method significantly increases both sensitivity and selectivity. researchgate.net

The validation of such a spectrophotometric method would involve assessing several key parameters to ensure its suitability for the intended purpose, as outlined by ICH guidelines. europa.eu

ParameterTypical SpecificationDescription
Wavelength (λmax)~400-600 nmThe wavelength of maximum absorbance for the ion-pair complex, ensuring high sensitivity and minimal interference.
Linearity Range~0.5 - 10 µg/mLThe concentration range over which the absorbance is directly proportional to the concentration of the analyte. researchgate.net
Correlation Coefficient (r²)> 0.999A measure of the goodness of fit for the linear regression line of the calibration curve.
Limit of Detection (LOD)~0.1 µg/mLThe lowest concentration of the analyte that can be reliably detected by the method. researchgate.net
Limit of Quantification (LOQ)~0.4 µg/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. researchgate.net
Accuracy (% Recovery)98.0 - 102.0%The closeness of the measured value to the true value, often assessed by spike-recovery experiments.
Precision (% RSD)< 2%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov

Chromatographic Purification Techniques for Research Sample Preparation

Chromatographic techniques are indispensable for the isolation and purification of target compounds from reaction mixtures or natural extracts. For this compound, both flash chromatography and preparative high-performance liquid chromatography (HPLC) are powerful tools for obtaining high-purity samples required for further research.

Flash chromatography is a rapid form of preparative column chromatography that utilizes moderate pressure to drive the mobile phase through the stationary phase, typically silica (B1680970) gel. orgsyn.org It is a standard method for routine purification in synthetic chemistry labs.

For the purification of a basic compound like this compound on standard silica gel, which has acidic silanol (B1196071) groups, a key modification is required to achieve good separation with symmetrical peaks. The acidic nature of the silica can cause strong, non-specific binding of the basic amine, leading to significant peak tailing and poor recovery. To counteract this, a small amount of a basic modifier is typically added to the eluent. biotage.com Common modifiers include triethylamine (B128534) (TEA) or a solution of ammonia (B1221849) in methanol (B129727). biotage.com These modifiers compete with the analyte for binding to the acidic sites on the silica, effectively neutralizing them and allowing the compound to elute with a much-improved peak shape. biotage.com

The choice of eluent is typically a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. A gradient elution, starting with a low concentration of the polar solvent and gradually increasing it, is often employed to effectively separate the target compound from less polar starting materials and more polar byproducts. ua.es

ParameterTypical ConditionPurpose
Stationary PhaseSilica Gel (40-63 µm)Standard adsorbent for normal-phase chromatography, providing high surface area for separation. orgsyn.org
Mobile Phase (Eluent)Hexane/Ethyl Acetate GradientVarying the solvent polarity allows for the sequential elution of compounds with different polarities.
Mobile Phase Modifier0.1 - 1% Triethylamine (TEA)Neutralizes acidic silanol groups on the silica surface to prevent peak tailing of the basic amine analyte. biotage.com
Loading MethodDry loading on Celite or silicaEnsures a narrow starting band, which improves resolution and prevents column disturbance.
Flow Rate~5 cm/minute (solvent drop)An optimized flow rate that balances separation efficiency with the speed of the purification process. orgsyn.org
DetectionThin-Layer Chromatography (TLC) / UVUsed to monitor the fractions as they elute from the column to identify those containing the pure product.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a high-resolution purification technique used to isolate pure compounds in quantities ranging from milligrams to kilograms. warwick.ac.uk It operates on the same principles as analytical HPLC but utilizes larger columns, higher flow rates, and larger sample loads to maximize throughput. warwick.ac.ukthermofisher.com

For this compound, a reversed-phase preparative HPLC method is highly suitable. In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture. The basic nature of the pyrrolidine moiety necessitates the addition of an acidic modifier to the mobile phase, such as formic acid or trifluoroacetic acid (TFA). The acid protonates the amine, preventing interactions with residual silanols on the stationary phase and ensuring sharp, symmetrical peaks.

Method development typically begins at the analytical scale to optimize the separation, and is then scaled up to the preparative scale. nih.gov This involves translating the analytical method to a larger column by adjusting the flow rate, gradient time, and sample loading to maintain the resolution while maximizing the amount of purified product obtained per run. warwick.ac.uk

ParameterTypical ConditionPurpose
Stationary PhaseC18-bonded Silica (5-10 µm)Standard non-polar stationary phase for reversed-phase chromatography.
Column Dimensions20-50 mm ID x 150-250 mm LLarger dimensions accommodate higher sample loads and flow rates for preparative-scale work.
Mobile Phase AWater + 0.1% Formic Acid or TFAThe aqueous component of the mobile phase. The acid modifier ensures the amine is protonated for good peak shape.
Mobile Phase BAcetonitrile or Methanol + 0.1% Formic Acid or TFAThe organic component of the mobile phase used to elute the compound from the column.
Flow Rate20 - 100 mL/minHigher flow rates are used to reduce run times on larger columns.
DetectionUV-Vis Detector (e.g., at 254 nm)Monitors the column effluent to detect the analyte peak for fraction collection.
Sample Loading10s to 100s of mg per injectionThe amount of crude sample injected, which is maximized without sacrificing the necessary resolution.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(1-(4-Bromophenyl)ethyl)pyrrolidine, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a related pyrrolidine derivative was prepared by reacting 3-(4-bromophenyl)pyrrolidine-2,5-dione with a brominated ketone under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours . Optimization involves adjusting solvent polarity, temperature, and stoichiometry of reagents to maximize yield and purity.

Q. What analytical techniques are critical for confirming the structural identity of this compound?

  • Methodology :

  • NMR Spectroscopy : Key peaks include aromatic protons (δ 7.2–7.6 ppm for the 4-bromophenyl group) and pyrrolidine methylene/methyl signals (δ 1.5–3.0 ppm) .
  • Mass Spectrometry : Molecular ion peaks at m/z 226.11 (C₁₀H₁₂BrN) align with its molecular formula .
  • Melting Point : Reported mp 105–106°C for structurally similar derivatives .

Q. How should researchers handle and store this compound safely, given limited hazard data?

  • Methodology : Despite "no known hazards" in preliminary assessments , standard protocols for brominated aromatics apply: use PPE (gloves, lab coat), work in a fume hood, and store in airtight containers at 4°C under inert gas (N₂/Ar) to prevent degradation.

Q. What are the key physicochemical properties relevant to experimental design?

  • Data :

PropertyValueSource
Molecular Weight226.11 g/mol
Melting Point105–106°C (analogous compound)
SolubilityLow in water; soluble in DMF, DCMInferred from analogs

Advanced Research Questions

Q. How does the 4-bromophenyl substituent influence bioactivity in pharmacological studies?

  • Methodology : The bromine atom enhances lipophilicity and electron-withdrawing effects, improving membrane permeability and target binding. SAR studies on diarylpyrroles (e.g., antitubercular agents) suggest halogenated aryl groups increase potency by stabilizing receptor-ligand interactions via halogen bonding .

Q. What strategies resolve contradictions in spectral data for structurally similar pyrrolidine derivatives?

  • Methodology : Discrepancies (e.g., NMR shifts due to isomerism) are addressed by:

  • Chiral Chromatography : Separate enantiomers using chiral columns (e.g., Chiralpak IA) .
  • X-ray Crystallography : Confirm absolute configuration, as done for pyrazoline-pyrrolidine hybrids .

Q. How can computational modeling predict reactivity or metabolic pathways of this compound?

  • Methodology :

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Docking Studies : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to identify potential metabolic hotspots .

Q. What role does this compound play in synthesizing complex heterocycles for materials science?

  • Methodology : The pyrrolidine ring serves as a rigid scaffold for constructing terpyridines (e.g., 4'-(4-bromophenyl)-2,2':6',2''-terpyridine) via Suzuki-Miyaura cross-coupling. Reaction conditions (Pd catalysts, ligand selection) dictate regioselectivity .

Data Contradictions & Resolution

  • Naming Ambiguity : The compound is variably termed "1-(4-Bromophenyl)pyrrolidine" vs. "N-(4-Bromophenyl)pyrrolidine" . Cross-validate using CAS RN [22090-26-2] and spectral data to confirm identity.
  • Hazard Classification : While some sources report "no known hazards" , others lack GHS data. Assume precautionary measures for brominated analogs until toxicity studies are published.

Key Research Gaps

  • In Vivo Pharmacokinetics : No data on bioavailability or metabolic stability.
  • Thermal Stability : Degradation pathways under prolonged storage remain unstudied.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-(4-Bromophenyl)ethyl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
1-(1-(4-Bromophenyl)ethyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.